molecular formula C17H14ClN3O2 B7701780 N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7701780
M. Wt: 327.8 g/mol
InChI Key: PSHUUBKBEMUIEX-UHFFFAOYSA-N
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Description

N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, commonly known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

CPEB exerts its effects through the regulation of mRNA translation, which is a critical process for the synthesis of proteins. CPEB binds to specific sequences in the 3' untranslated region of target mRNAs, leading to the recruitment of translation initiation factors and the subsequent initiation of protein synthesis.
Biochemical and Physiological Effects:
CPEB has been shown to have a variety of biochemical and physiological effects, including the regulation of synaptic plasticity, memory formation, and cancer cell proliferation. CPEB has also been implicated in the regulation of circadian rhythms and the response to stress.

Advantages and Limitations for Lab Experiments

CPEB is a useful tool for studying the regulation of mRNA translation and its effects on cellular processes. However, CPEB can be difficult to work with due to its instability and low solubility in aqueous solutions. Additionally, the effects of CPEB on cellular processes can be highly context-specific, making it challenging to draw general conclusions.

Future Directions

There are several future directions for research on CPEB, including the identification of new target mRNAs, the development of more stable and soluble analogs, and the investigation of the role of CPEB in other cellular processes. Additionally, the development of CPEB-based therapeutics for the treatment of various diseases is an exciting area of research that holds great promise.

Synthesis Methods

CPEB can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 3-(2-aminoethyl)-1,2,4-oxadiazole in the presence of a base. The resulting compound is then treated with benzoyl chloride to form CPEB.

Scientific Research Applications

CPEB has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, CPEB has been shown to play a critical role in synaptic plasticity and memory formation. In cancer research, CPEB has been identified as a potential therapeutic target for the treatment of various types of cancer. In drug development, CPEB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11(19-16(22)12-7-3-2-4-8-12)17-20-15(21-23-17)13-9-5-6-10-14(13)18/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUUBKBEMUIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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